molecular formula C8H18N2O2 B13821691 2,3-Piperazinediethanol CAS No. 4835-88-5

2,3-Piperazinediethanol

Cat. No.: B13821691
CAS No.: 4835-88-5
M. Wt: 174.24 g/mol
InChI Key: NINGMGSDVHJZHQ-UHFFFAOYSA-N
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Description

2,3-Piperazinediethanol is an organic compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, featuring two ethanol groups attached to the piperazine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Piperazinediethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinediethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethanol groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2,3-Piperazinediethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biochemical assays and as a reagent in various biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3-Piperazinediethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-hydroxyethyl)piperazine: This compound is structurally similar, with two hydroxyethyl groups attached to the piperazine ring.

    Piperazine: The parent compound, piperazine, lacks the ethanol groups but shares the core piperazine structure.

Uniqueness

2,3-Piperazinediethanol is unique due to the presence of ethanol groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility and make it a valuable intermediate in various synthetic processes.

Properties

CAS No.

4835-88-5

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)piperazin-2-yl]ethanol

InChI

InChI=1S/C8H18N2O2/c11-5-1-7-8(2-6-12)10-4-3-9-7/h7-12H,1-6H2

InChI Key

NINGMGSDVHJZHQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(N1)CCO)CCO

Origin of Product

United States

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